(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
[125I]GR231118 primarily undergoes binding reactions with neuropeptide Y receptors. It acts as a potent antagonist at the human neuropeptide Y Y1 receptor and as an agonist at the human neuropeptide Y Y4 receptor . The compound also shows weak agonistic activity at the human and rat neuropeptide Y Y2 and Y5 receptors . Common reagents used in these binding reactions include highly selective Y1 antagonists such as BIBO3304 or BIBP3226 .
Scientific Research Applications
[125I]GR231118 is widely used in scientific research to study the neuropeptide Y Y1 and Y4 receptors . Its high affinity and specificity make it an ideal tool for characterizing and visualizing these receptors in various tissues, including the brain . The compound has been used in autoradiographic studies to map the distribution of neuropeptide Y receptors in the rat brain . Additionally, [125I]GR231118 has applications in pharmacological research to investigate the binding properties and functions of neuropeptide Y receptors .
Mechanism of Action
[125I]GR231118 exerts its effects by binding to neuropeptide Y receptors, specifically the Y1 and Y4 subtypes . As an antagonist at the Y1 receptor, it blocks the binding of neuropeptide Y, thereby inhibiting its physiological effects . Conversely, as an agonist at the Y4 receptor, [125I]GR231118 activates the receptor, leading to downstream signaling events . The compound’s high affinity for these receptors allows for precise characterization and visualization of their distribution and function .
Comparison with Similar Compounds
Similar compounds to [125I]GR231118 include other radiolabelled neuropeptide Y receptor ligands such as [125I]Leu31, Pro34-PYY . These compounds also exhibit high affinity for neuropeptide Y receptors and are used in similar research applications . [125I]GR231118 is unique in its dual activity as a Y1 receptor antagonist and a Y4 receptor agonist . This dual activity distinguishes it from other radioligands that may only target a single receptor subtype .
Properties
Molecular Formula |
C110H170N34O24 |
---|---|
Molecular Weight |
2352.7 g/mol |
IUPAC Name |
(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid |
InChI |
InChI=1S/C110H170N34O24/c1-9-59(7)87(111)103(165)133-73-39-41-85(149)127-55-81(99(161)139-79(53-63-27-35-67(147)36-28-63)97(159)131-71(19-13-45-125-109(119)120)93(155)137-77(49-57(3)4)95(157)129-69(17-11-43-123-107(115)116)91(153)135-75(89(113)151)51-61-23-31-65(145)32-24-61)142-102(164)84-22-16-48-144(84)106(168)74(134-104(166)88(112)60(8)10-2)40-42-86(150)128-56-82(141-101(163)83-21-15-47-143(83)105(73)167)100(162)140-80(54-64-29-37-68(148)38-30-64)98(160)132-72(20-14-46-126-110(121)122)94(156)138-78(50-58(5)6)96(158)130-70(18-12-44-124-108(117)118)92(154)136-76(90(114)152)52-62-25-33-66(146)34-26-62/h23-38,57-60,69-84,87-88,145-148H,9-22,39-56,111-112H2,1-8H3,(H2,113,151)(H2,114,152)(H,127,149)(H,128,150)(H,129,157)(H,130,158)(H,131,159)(H,132,160)(H,133,165)(H,134,166)(H,135,153)(H,136,154)(H,137,155)(H,138,156)(H,139,161)(H,140,162)(H,141,163)(H,142,164)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t59-,60-,69-,70-,71-,72-,73-,74+,75-,76-,77-,78-,79-,80-,81-,82+,83-,84-,87-,88-/m0/s1 |
InChI Key |
RJRBRCCJETZJLT-VHUVHYDGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]1CCC(=NC[C@@H](N=C([C@@H]2CCCN2C(=O)[C@H](CCC(=NC[C@H](N=C([C@@H]3CCCN3C1=O)O)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC5=CC=C(C=C5)O)C(=N)O)O)O)O)O)O)O)N=C([C@H]([C@@H](C)CC)N)O)O)C(=N[C@@H](CC6=CC=C(C=C6)O)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC7=CC=C(C=C7)O)C(=N)O)O)O)O)O)O)O)O)N |
Canonical SMILES |
CCC(C)C(C(=NC1CCC(=NCC(N=C(C2CCCN2C(=O)C(CCC(=NCC(N=C(C3CCCN3C1=O)O)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CCCNC(=N)N)C(=NC(CC(C)C)C(=NC(CCCNC(=N)N)C(=NC(CC5=CC=C(C=C5)O)C(=N)O)O)O)O)O)O)O)N=C(C(C(C)CC)N)O)O)C(=NC(CC6=CC=C(C=C6)O)C(=NC(CCCNC(=N)N)C(=NC(CC(C)C)C(=NC(CCCNC(=N)N)C(=NC(CC7=CC=C(C=C7)O)C(=N)O)O)O)O)O)O)O)O)N |
Origin of Product |
United States |
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